molecular formula C15H12N2O B5236377 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 59663-63-7

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5236377
CAS No.: 59663-63-7
M. Wt: 236.27 g/mol
InChI Key: ZCRJBSKEADQYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methylbenzhydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)-1,3,4-oxadiazole: Lacks the phenyl group at the 5-position, leading to different chemical and physical properties.

    5-phenyl-1,3,4-oxadiazole: Lacks the 2-methylphenyl group, affecting its reactivity and applications.

    2-(2-methylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains an additional methyl group, influencing its steric and electronic properties.

Uniqueness

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric characteristics. These properties make it a valuable compound for various applications, particularly in materials science and pharmaceuticals.

Properties

IUPAC Name

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-7-5-6-10-13(11)15-17-16-14(18-15)12-8-3-2-4-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRJBSKEADQYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293579
Record name 1,3,4-Oxadiazole, 2-(2-methylphenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59663-63-7
Record name NSC90809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Oxadiazole, 2-(2-methylphenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.